molecular formula C7H5N5 B1377563 7-Azido-6-azaindole CAS No. 1260382-14-6

7-Azido-6-azaindole

Cat. No. B1377563
M. Wt: 159.15 g/mol
InChI Key: OUMLTNCOPKEVQL-UHFFFAOYSA-N
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Description

7-Azaindole is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has attracted considerable interest in the field of drug discovery due to its powerful medicinal properties . It is often used as a building block in creating complex inhibitors, such as an HIV-1 inhibitor .


Synthesis Analysis

The synthesis of 7-azaindoles has been an active area of research. Advances in metal-catalyzed chemistry have supported the development of novel and effective methods for functionalizing the 7-azaindole template . A novel one-pot method for selectively synthesizing 7-azaindoles has been developed, which can be generated by reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .


Molecular Structure Analysis

7-Azaindole has been found to be an excellent hinge binding motif by making two hydrogen bonds with the kinase hinge region . The analysis of captured co-crystal structures revealed that the 7-azaindole group binds to kinases with different binding modes .


Chemical Reactions Analysis

The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . 7-Azaindole effectively breaks up carboxylic acid dimers by stronger complemental hydrogen bonding to the COOH moiety .

Scientific Research Applications

Luminescence and Reactivity in Materials Science

  • 7-Azaindole derivatives, including 7-Azido-6-azaindole, have been investigated for their uses in biological probes and imaging. They are notable for their excellent luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other materials science applications. These compounds also show unique reactivity towards chemical bonds, which is significant in bond activation studies (Zhao & Wang, 2010).

Synthesis and Functionalization Techniques

  • Research has focused on the robust and flexible synthesis of 7-Azaindoles, including 7-Azido-6-azaindole, from various starting materials. These synthesis techniques are crucial in medicinal chemistry, where 7-Azaindoles are used as bioisosteres of indoles or purines, implying their significance in drug development (Schirok, 2006).

Antiviral Applications

  • Novel 7-Azaindole and 7-Azaindazole analogues, likely including derivatives of 7-Azido-6-azaindole, have been explored as potential antiviral agents for the treatment of influenza. This underscores their importance in the development of new therapeutic strategies against viral infections (Bandarage et al., 2017).

Applications in Drug Discovery

  • Advances in metal-catalyzed chemistry have supported the development of new methods for the functionalization of the 7-Azaindole scaffold, essential in drug discovery. These methods have significant implications for creating pharmacophores targeting various therapeutic areas (Kannaboina et al., 2020).

Biological Probes and Imaging

  • Studies on 7-Azaindole, including 7-Azido-6-azaindole derivatives, have also demonstrated their potential as optical probes for studying protein structure and dynamics. Their fluorescence properties are sensitive to solvent changes, making them useful in biochemical and biophysical research (Smirnov et al., 1997).

Safety And Hazards

7-Azaindole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The huge potential of 7-azaindole as a hinge-binding motif has encouraged many researchers to employ it as a kinase privileged fragment . This suggests that future research may focus on developing new kinase inhibitors using 7-azaindole. Additionally, the development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research .

properties

IUPAC Name

7-azido-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-12-11-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMLTNCOPKEVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azido-6-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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